molecular formula C26H24N4O3 B2530583 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358921-87-5

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2530583
CAS No.: 1358921-87-5
M. Wt: 440.503
InChI Key: MXZYEWWFSKECDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a complex hybrid structure incorporating multiple pharmaceutically relevant heterocyclic systems. Its core contains a pyrazolo[1,5-a]pyrazin-4-one scaffold, a privileged structure known for its diverse biological activities and potential as a kinase inhibitor scaffold. This central core is functionalized with a 2-(4-ethoxyphenyl)-5-methyloxazole moiety, a structural motif frequently explored in the development of therapeutic agents due to its metabolic stability and ability to participate in key molecular interactions. The integration of these systems creates a unique molecular architecture designed for high-affinity target binding. Researchers are investigating this compound primarily as a key lead for the development of new oncology and anti-inflammatory therapeutics. Its proposed mechanism of action involves the potent and selective inhibition of specific protein kinases that are critically involved in intracellular signal transduction pathways driving cell proliferation, differentiation, and survival. The presence of the lipophilic p-tolyl and 4-ethoxyphenyl groups is strategically intended to enhance binding affinity within the hydrophobic region of the ATP-binding pocket of target kinases, while the oxazole and pyrazinone rings can act as hydrogen bond acceptors, stabilizing the enzyme-inhibitor complex. This compound is provided exclusively for research applications in vitro, supporting ongoing investigations into kinase biology and the discovery of next-generation targeted therapies.

Properties

CAS No.

1358921-87-5

Molecular Formula

C26H24N4O3

Molecular Weight

440.503

IUPAC Name

5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H24N4O3/c1-4-32-21-11-9-20(10-12-21)25-27-23(18(3)33-25)16-29-13-14-30-24(26(29)31)15-22(28-30)19-7-5-17(2)6-8-19/h5-15H,4,16H2,1-3H3

InChI Key

MXZYEWWFSKECDR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=O

solubility

not available

Origin of Product

United States

Biological Activity

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, with the CAS number 1358482-04-8, is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C25H22N4O3C_{25}H_{22}N_{4}O_{3}, with a molecular weight of 426.5 g/mol. Its structure features a pyrazolo[1,5-a]pyrazin core, which is significant in medicinal chemistry due to its diverse biological activities.

Pharmacological Activities

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Pyrazolo derivatives are known to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .
  • Antimicrobial Properties : The heterocyclic nature of the compound suggests potential antibacterial activity, particularly against bacteria that do not affect human cells, making it a candidate for targeted antibacterial therapies .
  • Neurological Effects : Some pyrazolo compounds have shown promise in treating central nervous system disorders such as schizophrenia and depression by modulating neurotransmitter systems .

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : The compound may interact with various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Interaction : There is potential for intercalation into DNA or RNA structures, affecting gene expression and cellular replication processes.

Research Findings

Several studies have explored the biological activity of related compounds, contributing to our understanding of the potential effects of this compound:

StudyFocusFindings
Chui et al. (2020)TP InhibitionDemonstrated that pyrazolo derivatives exhibit varying degrees of TP inhibition, correlating with structural modifications .
Bera et al. (2019)Antiangiogenic PropertiesIdentified a series of pyrazolo derivatives with mixed TP inhibition and antiangiogenic effects, suggesting therapeutic potential in cancer treatment .
Sun et al. (2021)QSAR AnalysisDeveloped a quantitative structure–activity relationship (QSAR) model to predict the cytotoxic effects of pyrazolo compounds against Ehrlich Ascites Carcinoma cells based on molecular descriptors .

Case Studies

In one notable study involving a series of pyrazolo derivatives, researchers found that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like cisplatin. This highlights the importance of structural optimization in developing effective anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by substituents on the oxazole and pyrazolo rings. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazinone Derivatives

Compound Name Oxazole Substituent Pyrazolo Substituent Molecular Weight Key Features Reference
Target Compound 2-(4-ethoxyphenyl)-5-methyl 2-(p-tolyl) 456.5* Ethoxy enhances lipophilicity; p-tolyl improves stability
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(3-chlorophenyl)-5-methyl 2-(3,4-dimethoxyphenyl) 476.9 Chloro and methoxy groups enhance antimicrobial activity
5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(2-ethoxyphenyl)-5-methyl 2-(4-methoxyphenyl) 456.5 Methoxy at position 4 reduces steric hindrance
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one N/A (phenethyl substituent) 2-(4-chlorophenyl) 438.9 Phenethyl chain increases conformational flexibility

*Molecular weight calculated based on formula C26H24N4O3.

Key Observations:

Ethoxy vs.

Chlorine Substitution : Chlorine in the oxazole ring (e.g., 3-chlorophenyl in ) may improve antimicrobial activity due to electron-withdrawing effects.

Steric Effects : The p-tolyl group in the target compound provides steric stabilization, reducing metabolic degradation compared to smaller substituents like methoxy .

Physicochemical Properties

  • Solubility : The ethoxy group increases logP (predicted: 3.2) compared to methoxy analogs (logP: 2.5–2.8) .
  • Melting Point : Bulkier substituents (e.g., p-tolyl) typically raise melting points (>200°C), enhancing crystalline stability .

Preparation Methods

Cyclocondensation of N-Aminopyridinium Ylides

A [3+2]-cycloaddition between N-aminopyridinium ylides and ynals under oxygenated conditions enables efficient construction of the pyrazolo[1,5-a]pyrazine core. For example, N-aminopyridinium ylides react with ethynyl aldehydes (ynals) in ethanol containing acetic acid (6 equiv) under an O₂ atmosphere (1 atm) at 130°C for 18 hours, achieving yields up to 94%. This method introduces functional groups (e.g., cyano) during cyclization, though adaptations are required for the target compound’s specific substitution pattern.

Key Reaction Conditions

Parameter Optimal Value Yield (%)
Acid (equiv) Acetic acid (6) 94
Atmosphere O₂ 94
Temperature (°C) 130 94
Time (h) 18 94

Multi-Step Cyclization from Pyrazole-3-Carboxylic Acids

Alternative routes involve sequential amide formation, pyrazine ring closure, and dehydration. For instance, pyrazole-3-carboxylic acids undergo amidation with amines, followed by cyclization using POCl₃ or PCl₅, and final dehydration with H₂SO₄ to yield the pyrazolo-pyrazinone core. This method allows modular substitution but requires stringent temperature control (60–80°C) and solvent selection (e.g., DMF or THF).

Preparation of the Oxazole Moiety

The 2-(4-ethoxyphenyl)-5-methyloxazole subunit is synthesized via cyclization of 4-ethoxyphenyl-substituted precursors.

Cyclization of 4-Ethoxyphenyl-Substituted Precursors

A mixture of 4-ethoxyphenylacetic acid and methyl imino ethers undergoes cyclization in the presence of POCl₃ at reflux (110°C) for 6–8 hours, yielding the oxazole ring. The methyl group at position 5 is introduced via methylating agents (e.g., methyl iodide) during or after cyclization.

Optimization Parameters

  • Catalyst : POCl₃ (3 equiv)
  • Solvent : Toluene or dichloroethane
  • Yield : 68–72% after silica gel chromatography

Coupling of Oxazole and Pyrazolo-Pyrazinone Subunits

The methylene bridge linking the oxazole and pyrazolo-pyrazinone systems is established through alkylation or nucleophilic substitution.

Alkylation of the Pyrazolo-Pyrazinone Core

The pyrazolo-pyrazinone core (1 equiv) is treated with the oxazole-methyl bromide derivative (1.2 equiv) in anhydrous DMF at 60°C for 12 hours in the presence of K₂CO₃ (2 equiv). This method achieves 65–70% yield, with purity enhanced by recrystallization in ethanol/water (3:1).

Buchwald-Hartwig Amination

For more sterically hindered systems, palladium-catalyzed coupling (Pd(OAc)₂, Xantphos) between brominated pyrazolo-pyrazinone and oxazole-methylamine derivatives in toluene at 100°C affords moderate yields (55–60%).

Final Functionalization with p-Tolyl Group

The p-tolyl group at position 2 of the pyrazolo ring is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Suzuki-Miyaura Coupling

Reaction of the brominated intermediate with p-tolylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (4:1) at 90°C for 24 hours achieves 75–80% yield.

Friedel-Crafts Alkylation

Electrophilic substitution of the pyrazolo-pyrazinone with p-tolyl chloride in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0°C to room temperature provides 70–73% yield.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethoxyphenyl at C2 of oxazole, p-tolyl at C2 of pyrazine).
  • HRMS : Validates molecular weight (MW = 440.503 g/mol) and fragmentation patterns.

Crystallographic Analysis

X-ray diffraction resolves intermolecular interactions (e.g., C–H⋯O bonds in crystal packing), ensuring stereochemical fidelity.

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates optimized?

The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the oxazole intermediate via cyclization of 4-ethoxyphenyl-substituted precursors under reflux with reagents like POCl₃ .
  • Step 2: Preparation of the pyrazolo[1,5-a]pyrazine core through condensation reactions, often using hydrazine derivatives .
  • Step 3: Coupling of intermediates via alkylation or nucleophilic substitution, requiring controlled temperatures (60–80°C) and solvents like DMF or THF .
    Optimization: Yield and purity are enhanced by chromatography (e.g., silica gel) and recrystallization in ethanol/water mixtures .

Q. Which spectroscopic methods are critical for structural validation?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxyphenyl at C2 of oxazole, p-tolyl at C2 of pyrazine) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (MW ≈ 426.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯O bonds in crystal packing) .

Q. What preliminary biological activities have been reported?

  • Anticancer Potential: Moderate activity against A549 lung cancer cells (IC₅₀ values pending further validation) .
  • Antimicrobial Screening: Structural analogs show activity against Gram-positive bacteria, likely via membrane disruption .
  • Enzyme Modulation: Pyrazolo-pyrazine cores often inhibit kinases or proteases; target-specific assays are recommended .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Effects:
    • Oxazole Ring: Electron-donating groups (e.g., 4-ethoxy) enhance solubility and target affinity .
    • p-Tolyl Group: Hydrophobic interactions improve binding to aromatic enzyme pockets .
  • Methodology:
    • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes with kinases (e.g., EGFR) .
    • Parallel Synthesis: Introduce substituents at C5 (oxazole) or N1 (pyrazine) via Suzuki-Miyaura coupling .

Q. How to address contradictions in biological data across studies?

  • Case Example: Discrepancies in IC₅₀ values for anticancer activity may stem from:
    • Assay Conditions: Varying serum concentrations or incubation times (e.g., 48 vs. 72 hours) .
    • Purity: HPLC-UV (>95% purity) is essential to exclude confounding by synthetic byproducts .
  • Resolution: Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry + caspase-3 activation) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Formulation: Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the oxazole methyl position .
  • Pharmacokinetics: Conduct LC-MS/MS studies in rodent plasma to assess t₁/₂ and Cmax.

Q. How to elucidate the mechanism of action (MoA) for this compound?

  • Target Identification:
    • Chemical Proteomics: Use affinity-based pull-down assays with biotinylated analogs .
    • CRISPR Screening: Identify gene knockouts that confer resistance in cancer cell lines .
  • Pathway Analysis: Transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagentsTemperatureYield (%)Reference
Oxazole corePOCl₃, DMF80°C65–70
Pyrazine coreHydrazine, EtOHReflux55–60
Final couplingK₂CO₃, DMF60°C40–45

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (µM)Key SubstituentReference
Parent compoundA549 cellsTBD4-ethoxy, p-tolyl
Chlorophenyl analogEGFR0.873-chloro, 4-ethoxy
Difluorobenzyl analogPARP11.22,4-difluoro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.